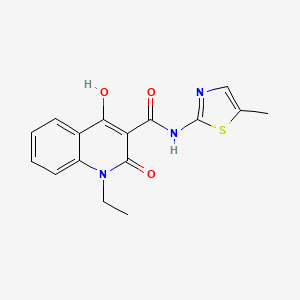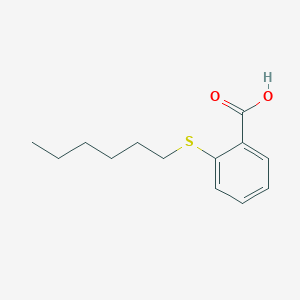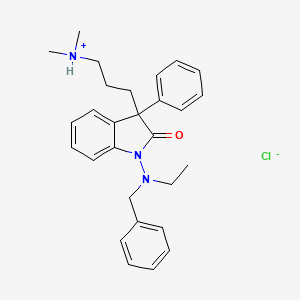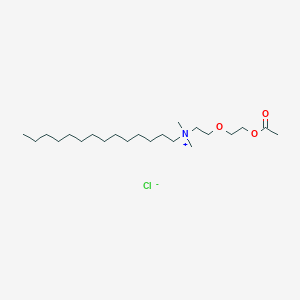
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various applications, including detergents, fabric softeners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride typically involves the quaternization of dimethylamine with a long-chain alkyl halide, followed by the introduction of the acetyloxyethoxy group. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The quaternization reaction is carried out in reactors equipped with stirring and heating capabilities. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, the products can include various substituted ammonium compounds.
Hydrolysis Products: The major products of hydrolysis are the corresponding alcohol and acetic acid.
Applications De Recherche Scientifique
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and fabric softeners due to its surfactant properties.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged surfaces, enhancing the compound’s ability to disrupt microbial cell walls and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure but with a shorter alkyl chain.
Uniqueness
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is unique due to the presence of the acetyloxyethoxy group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
144009-06-3 |
|---|---|
Formule moléculaire |
C22H46ClNO3 |
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C22H46NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(3,4)18-19-25-20-21-26-22(2)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LVYZWLXQBJEDQZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCOC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


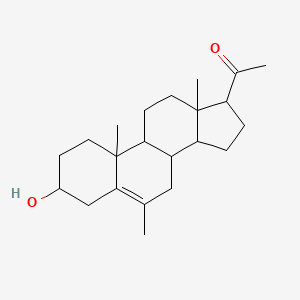
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
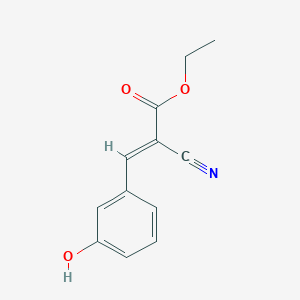

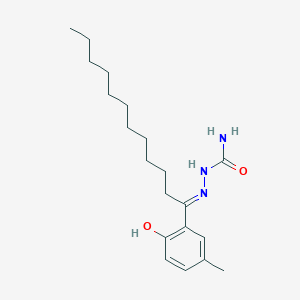

![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
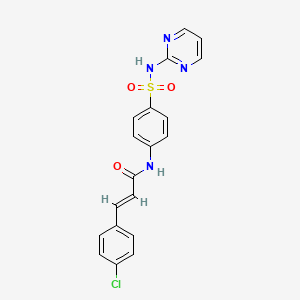

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
